
4-(Clorocarbonil)benzoato de metilo
Descripción general
Descripción
Methyl 4-(chlorocarbonyl)benzoate: It is commonly used as a building block in the synthesis of various pharmaceutical compounds and other chemical products . This compound is characterized by its off-white to light yellow crystalline powder form and is known for its reactivity due to the presence of both ester and acyl chloride functional groups .
Aplicaciones Científicas De Investigación
Methyl 4-(chlorocarbonyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
Target of Action
Methyl 4-(chlorocarbonyl)benzoate, also known as Methyl 4-chlorocarbonylbenzoate, is primarily used as a building block in the synthesis of various pharmaceutical compounds . It has been identified to target the respiratory system .
Mode of Action
This compound interacts with its targets to facilitate the synthesis of various pharmaceutical compounds . It is particularly used for the preparation of benzophenone residues and the synthesis of novel bulky hydrophobic retinoids .
Biochemical Pathways
It is known to be involved in the synthesis of various pharmaceutical compounds, suggesting its role in diverse biochemical pathways .
Result of Action
The result of Methyl 4-(chlorocarbonyl)benzoate’s action is the synthesis of various pharmaceutical compounds, including benzophenone residues and novel bulky hydrophobic retinoids . These compounds may have diverse molecular and cellular effects depending on their specific structures and targets.
Action Environment
The action, efficacy, and stability of Methyl 4-(chlorocarbonyl)benzoate can be influenced by various environmental factors. For instance, it is known to hydrolyze in water . Additionally, it is classified as a Dangerous Good for transport, suggesting that its handling and storage conditions can significantly impact its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(chlorocarbonyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture to facilitate the esterification process . Another method involves the use of dimethyl terephthalate and toluene under specific conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of methyl 4-(chlorocarbonyl)benzoate often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound hydrolyzes in the presence of water to form 4-chlorocarbonylbenzoic acid.
Reduction: Reduction of the acyl chloride group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate esterification and hydrolysis reactions.
Solvents: Toluene, methanol, and other organic solvents are frequently used in these reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Comparación Con Compuestos Similares
Methyl 4-(chlorocarbonyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of an acyl chloride group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an acyl chloride group.
Methyl 4-(cyanomethyl)benzoate: Contains a cyanomethyl group instead of an acyl chloride group.
Uniqueness: The presence of the acyl chloride group in methyl 4-(chlorocarbonyl)benzoate makes it highly reactive and versatile for various chemical transformations, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
methyl 4-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXHXPNTZBZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224137 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7377-26-6 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-chlorocarbonylbenzoate in the synthesis of Tamibarotene and Bexarotene?
A: Methyl 4-chlorocarbonylbenzoate acts as a key building block in the synthesis of both Tamibarotene [] and Bexarotene []. It introduces the characteristic aromatic ring and ester group present in the final retinoid structures. This is achieved through a Friedel-Crafts acylation reaction with a suitable naphthalene derivative, forming an intermediate that can be further modified to yield the target retinoid.
Q2: Can you elaborate on the specific reactions involving Methyl 4-chlorocarbonylbenzoate in these syntheses?
A2:
- In the synthesis of Tamibarotene []: Methyl 4-chlorocarbonylbenzoate reacts with 1,2,3,4-tetrahydro-6-amino-1,1,4,4-tetramethylnaphthalene in a Friedel-Crafts acylation, forming an amide intermediate. Subsequent hydrolysis of this amide yields Tamibarotene.
- In the synthesis of Bexarotene []: Methyl 4-chlorocarbonylbenzoate undergoes Friedel-Crafts acylation with 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenol. The resulting product, methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)carbonyl]benzoate, is then subjected to a Wittig reaction and hydrolysis to finally yield Bexarotene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

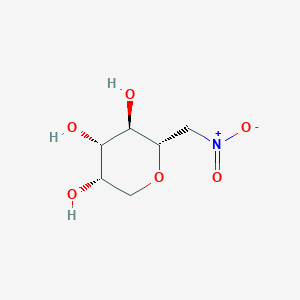

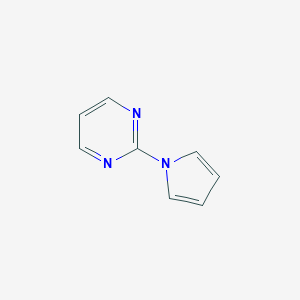



![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
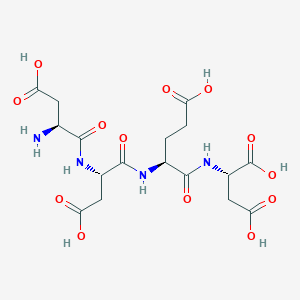
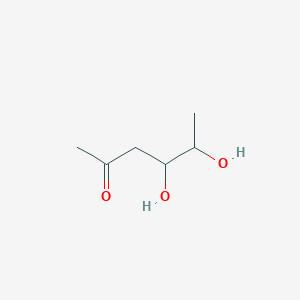
![[MeAla]6-Ciclosporin](/img/structure/B47896.png)
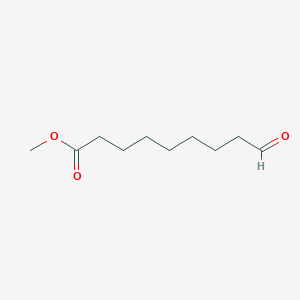
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
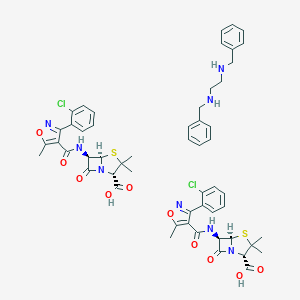
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
